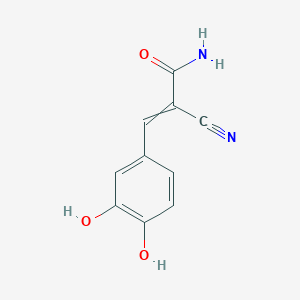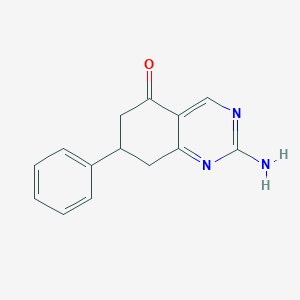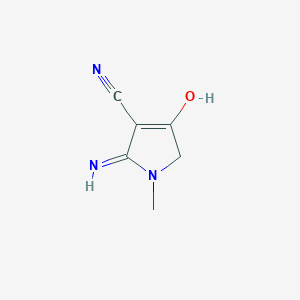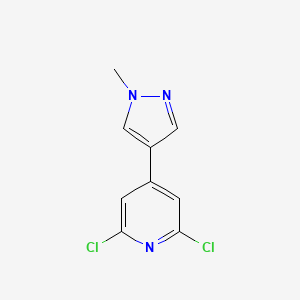
Tyrphostin A46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyano-3,4-dihydroxycinnamamide: is an organic compound that belongs to the cinnamamide family It is characterized by the presence of a cyano group (-CN) and two hydroxyl groups (-OH) attached to the cinnamamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin A46 typically involves the reaction of 3,4-dihydroxycinnamic acid with a suitable cyano group donor. One common method is the reaction of 3,4-dihydroxycinnamic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Cyano-3,4-dihydroxycinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Cyano-3,4-dihydroxycinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Tyrphostin A46 involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis. The compound’s ability to interact with multiple molecular pathways makes it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Alpha-Cyano-4-hydroxycinnamic acid: Similar structure but with a hydroxyl group at the 4-position instead of the 3,4-positions.
Alpha-Cyano-3,4-dimethoxycinnamamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: Alpha-Cyano-3,4-dihydroxycinnamamide is unique due to the presence of both hydroxyl groups and a cyano group, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |
InChI-Schlüssel |
USOXQZNJFMKTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B8811113.png)


![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)




![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8811164.png)





